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molecular formula CH2O2.H3N<br>CH5NO2 B103936 Ammonium formate CAS No. 540-69-2

Ammonium formate

Cat. No. B103936
M. Wt: 63.056 g/mol
InChI Key: VZTDIZULWFCMLS-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

The same operation as in Example (90d) was performed using methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate obtained in Example (263a) (31 mg, 0.06 mmol), a 10% palladium-carbon catalyst (20 mg), ammonium formate (39 mg, 0.61 mmol) and methanol (4 mL), to obtain the title compound. The resulting compound was used for the next reaction without purification.
Name
methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate
Quantity
31 mg
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8](C(OCC1C=CC=CC=1)=O)[C@H:9]1[CH2:14][CH2:13][N:12]([C:15]2[C:16]([F:25])=[C:17]([CH:22]=[CH:23][CH:24]=2)[C:18]([O:20][CH3:21])=[O:19])[CH2:11][C@H:10]1[O:26][CH3:27])C1C=CC=CC=1>[C].[Pd].CO>[CH:18]([O-:20])=[O:19].[NH4+:8].[NH2:8][C@H:9]1[CH2:14][CH2:13][N:12]([C:15]2[C:16]([F:25])=[C:17]([CH:22]=[CH:23][CH:24]=2)[C:18]([O:20][CH3:21])=[O:19])[CH2:11][C@H:10]1[O:26][CH3:27] |f:1.2,4.5|

Inputs

Step One
Name
methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate
Quantity
31 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N([C@@H]1[C@@H](CN(CC1)C=1C(=C(C(=O)OC)C=CC1)F)OC)C(=O)OCC1=CC=CC=C1
Step Two
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.61 mmol
AMOUNT: MASS 39 mg
YIELD: CALCULATEDPERCENTYIELD 2033.3%
Name
Type
product
Smiles
N[C@@H]1[C@@H](CN(CC1)C=1C(=C(C(=O)OC)C=CC1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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